N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
CAS No.: 314260-55-4
Cat. No.: VC21504104
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314260-55-4 |
|---|---|
| Molecular Formula | C17H14N4OS2 |
| Molecular Weight | 354.5g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C17H14N4OS2/c1-11-5-4-6-12(9-11)18-15(22)10-23-16-19-20-17-21(16)13-7-2-3-8-14(13)24-17/h2-9H,10H2,1H3,(H,18,22) |
| Standard InChI Key | GIINLAVZOFBWLV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Introduction
Basic Properties and Structural Features
N-(3-methylphenyl)-2-([1,2,]triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is a complex organic molecule classified as a heterocyclic compound. Table 1 summarizes its key physicochemical properties.
Table 1. Physicochemical Properties of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide
| Property | Value |
|---|---|
| CAS Number | 314260-55-4 |
| Molecular Formula | C₁₇H₁₄N₄OS₂ |
| Molecular Weight | 354.5 g/mol |
| Physical State | Solid (presumed) |
| Classification | Heterocyclic compound |
| Functional Groups | Triazole, benzothiazole, sulfanyl, acetamide |
The compound's structural complexity arises from the fusion of multiple pharmacologically significant moieties. The core structure consists of:
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A triazolo[3,4-b] benzothiazole scaffold, which is a fused heterocyclic system combining triazole and benzothiazole rings
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A sulfanyl (thioether) linkage at the 3-position of the triazole ring
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An acetamide group connected to the 3-methylphenyl moiety
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A methyl substituent at the meta position (3-position) of the phenyl ring
This unique structural arrangement provides multiple sites for potential interactions with biological targets, contributing to its interest in medicinal chemistry research.
| Pathway | Starting Materials | Key Intermediates | Conditions | Advantages |
|---|---|---|---|---|
| Route A | 2-Chlorobenzothiazole | 2-Hydrazinobenzothiazole | Hydrazine hydrate, EtOH | High conversion (98%) |
| Route B | Substituted anilines | Arylthiourea derivatives, 2-aminobenzothiazoles | NH₄SCN (acidic), Br₂ | Versatility for substitution patterns |
| Route C | 2-Fluoroanilines | 2-Mercaptobenzothiazoles | Potassium ethyl xanthogenate, DMF | Alternative approach for specific substitutions |
The synthesis of specifically N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide would likely involve the reaction of the appropriate 3-methylphenyl carbamic chloride with the benzothiazole derivative in a suitable solvent like ethanol at elevated temperatures.
Chemical Reactivity and Properties
The chemical reactivity of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is largely determined by its functional groups, each contributing to distinct reaction pathways.
Functional Group Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
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Acetamide Moiety: Can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
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Sulfanyl Group: May participate in nucleophilic substitution reactions, oxidation to sulfoxide or sulfone, and other sulfur-specific transformations.
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Triazole Ring: Generally stable but can participate in certain nucleophilic or electrophilic reactions, particularly at carbon atoms adjacent to nitrogen .
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Benzothiazole Moiety: Exhibits aromaticity and can undergo electrophilic aromatic substitution reactions, though typically with lower reactivity than simple benzene derivatives.
Structural Characteristics
Studies on related compounds provide insights into the structural characteristics of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide. For instance, in the structurally similar 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide:
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The benzene ring and the benzothiazole mean plane form a dihedral angle of approximately 75.5° .
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The acetamide group is typically twisted by about 47.7° from the attached benzene ring .
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Due to π–π conjugation, the C(sp²)—S bond is significantly shorter than the C(sp³)—S bond, with reported values of 1.745 Å and 1.812 Å, respectively .
These structural features likely influence the compound's ability to interact with biological targets and should be considered when evaluating its potential applications.
| Enzyme Class | Specific Targets | Potency Range | Structural Requirements |
|---|---|---|---|
| Mono-ARTs | PARP7, PARP10, PARP11, PARP12, PARP14, PARP15 | Nanomolar | 3-Amino derivatives |
| Poly-ARTs | PARP2 | Not specified | Hydroxy derivatives |
| Kinases | Various signaling kinases | Not specified | Dependent on substitution pattern |
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide and related compounds.
Comparison with Structurally Related Compounds
Several compounds share structural similarities with N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide, providing insights into how structural modifications might affect biological activity.
Table 4. Comparison of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide with Related Compounds
Key Structural Determinants of Activity
Research on triazolo[3,4-b]benzothiazole derivatives has identified several structural features that influence biological activity:
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Substitution at the 3-position of the triazole ring: The nature of the substituent (amino, hydroxy, sulfanyl) significantly affects target selectivity .
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Substituents on the benzene ring of the benzothiazole moiety: Methyl or methoxy groups at specific positions can enhance potency against certain targets .
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Position of substituents on the phenyl ring: The position of the methyl group (ortho, meta, para) may affect the compound's ability to adopt optimal conformations for target binding.
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Acetamide linkage: Provides flexibility and hydrogen bonding capabilities that may be crucial for interaction with target binding pockets .
These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Analytical Characterization
Proper characterization of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is essential for confirming its structure, purity, and properties.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for the characterization of this compound and related derivatives:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and hydrogen framework. For triazolo[3,4-b]benzothiazole derivatives, characteristic signals include those from the aromatic protons of the benzothiazole system, the methyl group, and the acetamide protons.
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Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns characteristic of the structural features. The molecular ion peak at m/z 354.5 would be expected for N-(3-methylphenyl)-2-([1, triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide.
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Infrared Spectroscopy: Identifies functional groups, with characteristic absorption bands for the acetamide (C=O stretch, N-H bend), aromatic rings, and other functional groups.
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X-ray Crystallography: Provides detailed three-dimensional structural information, including bond lengths, angles, and molecular packing in the crystalline state .
Crystallographic Properties
Based on studies of related compounds, N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide likely forms crystals with specific intermolecular interactions:
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N-H⋯O hydrogen bonds may link molecules into chains, similar to what has been observed in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide .
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The dihedral angle between the benzene ring and the benzothiazole moiety is expected to be significant (approximately 75°), indicating a non-planar conformation that may influence crystal packing and solubility properties .
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The acetamide group is likely twisted relative to the attached benzene ring, further contributing to the three-dimensional conformation of the molecule .
Applications and Future Perspectives
Current Applications
N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is primarily utilized in research settings to explore its biological properties and potential therapeutic applications. Current applications include:
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Medicinal Chemistry Research: As a compound with potential kinase inhibitory activity, it serves as a valuable tool for studying cellular signaling pathways.
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Structure-Activity Relationship Studies: The compound provides insights into how structural modifications affect biological activity, guiding the development of more potent or selective analogs .
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Enzyme Inhibition Studies: Its potential activity against ADP-ribosylating enzymes makes it useful for investigating these biological targets .
Future Research Directions
Several promising research directions could further enhance the understanding and application of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide:
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Target Identification and Validation: Detailed studies to identify specific molecular targets and validate their interaction with the compound could provide valuable insights into its mechanism of action .
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Optimization of Biological Activity: Systematic structural modifications based on established structure-activity relationships could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties .
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Exploration of Therapeutic Applications: Given the potential biological activities associated with the triazole and benzothiazole scaffolds, investigation of therapeutic applications in cancer, inflammation, infection, and metabolic disorders would be valuable .
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Development of Synthetic Methodologies: More efficient and scalable synthetic approaches would facilitate the production of the compound and its derivatives for research and potential therapeutic applications .
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Computational Studies: Molecular modeling and docking studies could provide insights into the binding modes of the compound with its targets, guiding rational design of improved derivatives .
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